1,4-Phenylenediacetonitrile
Overview
Description
1,4-Phenylenediacetonitrile is an organic compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 1,4-Phenylenediacetonitrile involves various methods . It has been used as a linker in the synthesis of covalent organic frameworks (COFs) through a combination of linkers . The reactions were reversible, which provides the self-healing needed to form a crystalline material of stacked, π-bonded 2D sheets .Molecular Structure Analysis
The molecular formula of 1,4-Phenylenediacetonitrile is C10H8N2 . It has a molecular weight of 156.18 g/mol . The InChIKey of 1,4-Phenylenediacetonitrile is FUQCKESKNZBNOG-UHFFFAOYSA-N .Chemical Reactions Analysis
1,4-Phenylenediacetonitrile has been used in the synthesis of covalent organic frameworks (COFs) through a combination of linkers . It has also been used in the synthesis of a benzothiazole appended derivative for the colorimetric and fluorescence detection of cyanide ions .Physical And Chemical Properties Analysis
1,4-Phenylenediacetonitrile appears as an off-white powder . It has a melting point range of 94 - 96 °C . The exact vapor pressure is not available .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis and Anti-HIV Activity : 1,4-Phenylenediacetonitrile has been used as a precursor in the synthesis of anti-HIV compounds. A study demonstrated its utility in synthesizing 1,3-phenylene bis-uracil analogues of MKC-442, which showed activity against HIV-1, highlighting its potential in drug synthesis and antiviral research (Aly et al., 2007).
Material Science and Sensing
Fluorescence Sensing : Phenylenediacetonitrile-doped polymer films have demonstrated potential in fluorescence sensing, capable of detecting volatile organic vapors and temperature changes. The sensing mechanism relies on diffusion-induced crystalline aggregate formation, making it useful in developing low-cost sensors (Kreiza et al., 2016).
Supramolecular Chemistry : In another application, 1,4-Phenylenediacetonitrile acted as a flexible linker in the preparation of a tetrametallic assembly with luminescence properties. This work demonstrates its role in constructing materials with potential optical applications (Evariste et al., 2020).
Polymer Science
Electrical Conductivity : The compound has been integral in synthesizing Poly(p-phenylenecyanovinylene), where its polycondensation with terephthaldehyde yielded a polymer with studied electrical conductivity. This research opens avenues for its use in developing conductive materials (El-Shekeil et al., 2004).
Nanotechnology
Morphology and Emission Tuning in Nanoparticles : Research into phenylenediacetonitrile-based molecules has led to the development of nanoparticles with tunable emission properties. These findings are crucial for the future design of fluorescence sensors and other optoelectronic devices (Kazlauskas et al., 2014).
Organic Chemistry
Novel Synthesis Methods : Studies have shown its utility in the novel synthesis of organic compounds, such as indoles, through electrochemical oxidation, showcasing its versatility in organic synthesis (Asghari et al., 2014).
Safety And Hazards
Future Directions
1,4-Phenylenediacetonitrile has been used in the synthesis of a benzothiazole appended derivative for the colorimetric and fluorescence detection of cyanide ions, indicating its potential use in sensor development . It has also been used in the synthesis of covalent organic frameworks (COFs), suggesting its potential in the development of new materials .
properties
IUPAC Name |
2-[4-(cyanomethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQCKESKNZBNOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060758 | |
Record name | 1,4-Benzenediacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylenediacetonitrile | |
CAS RN |
622-75-3 | |
Record name | 1,4-Benzenediacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenylenediacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Phenylenediacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenediacetonitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenylenediacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-PHENYLENEDIACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UNC3XG7WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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